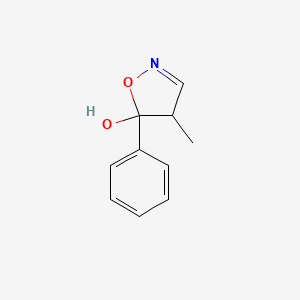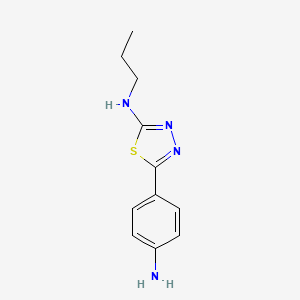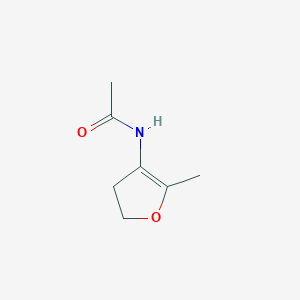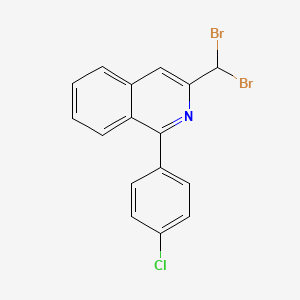
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This particular compound is characterized by the presence of a chlorophenyl group and a dibromomethyl group attached to the isoquinoline core
準備方法
The synthesis of 1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Dibromomethyl Group: The final step involves the bromination of the methyl group attached to the isoquinoline core using bromine or N-bromosuccinimide (NBS) under radical conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The chlorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Material Science: It is investigated for its use in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: It is explored for its potential use as a precursor in the synthesis of agrochemicals or specialty chemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and dibromomethyl groups can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
1-(4-Chlorophenyl)-3-(dibromomethyl)isoquinoline can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-3-(bromomethyl)isoquinoline: This compound has a similar structure but with only one bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(methyl)isoquinoline:
1-(4-Chlorophenyl)-3-(dibromomethyl)quinoline: This compound has a quinoline core instead of an isoquinoline core, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and dibromomethyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
89242-42-2 |
|---|---|
分子式 |
C16H10Br2ClN |
分子量 |
411.5 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(dibromomethyl)isoquinoline |
InChI |
InChI=1S/C16H10Br2ClN/c17-16(18)14-9-11-3-1-2-4-13(11)15(20-14)10-5-7-12(19)8-6-10/h1-9,16H |
InChIキー |
ZNTJBCIHUFQUAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=C(C=C3)Cl)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


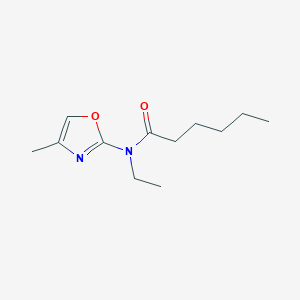
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12902585.png)
![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)
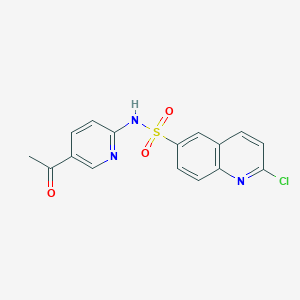
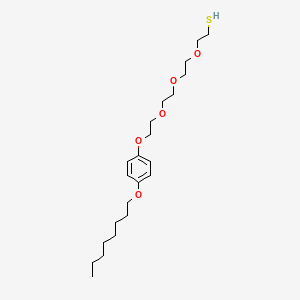
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)

methanol](/img/structure/B12902656.png)
